5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid
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Overview
Description
5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid is a complex organic compound characterized by its benzofuran core with cyano and phenylcarbonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with cyano and phenylcarbonyl groups under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano groups to amines or other functional groups.
Substitution: The benzofuran core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are crucial in various biological pathways. The cyano and phenylcarbonyl groups play a significant role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-Dicyanobenzoquinone: Known for its strong oxidizing properties.
5,6-Dicyano-3-methyl-2-pyrazinone: Used in similar synthetic applications.
Uniqueness
5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H8N2O4 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-benzoyl-5,6-dicyano-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C18H8N2O4/c19-8-11-6-13-14(7-12(11)9-20)24-17(18(22)23)15(13)16(21)10-4-2-1-3-5-10/h1-7H,(H,22,23) |
InChI Key |
RNHREVVLIUKEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C(=O)O |
Origin of Product |
United States |
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